N,N-diethyl-4-methylpent-4-en-2-yn-1-amine

CAS No.: 28885-03-2

Cat. No.: VC7965087

Molecular Formula: C10H17N

Molecular Weight: 151.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28885-03-2 |

|---|---|

| Molecular Formula | C10H17N |

| Molecular Weight | 151.25 g/mol |

| IUPAC Name | N,N-diethyl-4-methylpent-4-en-2-yn-1-amine |

| Standard InChI | InChI=1S/C10H17N/c1-5-11(6-2)9-7-8-10(3)4/h3,5-6,9H2,1-2,4H3 |

| Standard InChI Key | CKUVOEXGECEACZ-UHFFFAOYSA-N |

| SMILES | CCN(CC)CC#CC(=C)C |

| Canonical SMILES | CCN(CC)CC#CC(=C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

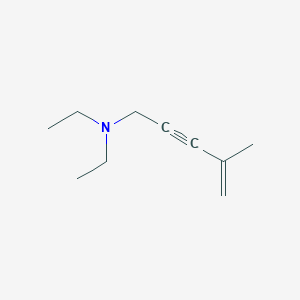

N,N-Diethyl-4-methylpent-4-en-2-yn-1-amine features a branched carbon chain with distinct functional groups:

-

Alkyne moiety: A carbon-carbon triple bond at position 2, contributing to high reactivity in click chemistry and cycloaddition reactions.

-

Alkene group: A terminal double bond at position 4, enabling conjugation and participation in polymerization or Diels-Alder reactions.

-

Tertiary amine: The N,N-diethyl substituent enhances solubility in nonpolar solvents and influences basicity .

The IUPAC name, N,N-diethyl-4-methylpent-4-en-2-yn-1-amine, reflects these structural elements (Figure 1). The compound’s SMILES notation, CCN(CC)CC#CC(=C)C, provides a concise representation of its connectivity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 151.25 g/mol | |

| XLogP3-AA | 2.7 | |

| Topological Polar Surface Area | 3.2 Ų | |

| Hydrogen Bond Acceptors | 1 |

Spectroscopic Identification

PubChem records include ¹H NMR and ¹³C NMR spectra, though detailed peak assignments remain unpublished. The alkyne proton typically resonates near δ 2.0–3.0 ppm, while the alkene protons appear upfield at δ 4.5–5.5 ppm . Infrared spectroscopy would reveal stretches for (~2100 cm⁻¹) and (~1650 cm⁻¹).

Physicochemical Properties and Reactivity

Solubility and Partitioning

-

Solubility: Miscible with dichloromethane, THF, and diethyl ether; sparingly soluble in water (log P = 2.7) .

-

Acid-Base Behavior: The tertiary amine (pKa ~10) can form salts with strong acids, enhancing aqueous solubility for certain applications.

Applications and Research Frontiers

Organic Synthesis

-

Click Chemistry: The alkyne group may participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles.

-

Cross-Coupling: Potential substrate in Sonogashira or Heck reactions for carbon-carbon bond formation.

Pharmaceutical Intermediates

While no direct bioactivity studies exist, structurally related amines serve as:

-

Chiral Auxiliaries: Asymmetric synthesis of β-lactams or amino alcohols.

-

Drug Delivery Vehicles: Functionalization to improve blood-brain barrier penetration .

Table 2: Comparative Analysis of Related Amines

| Compound | Application | Reference |

|---|---|---|

| N,N-Diethylpropargylamine | CuAAC catalyst ligand | |

| 4-Penten-1-amine | Polymer crosslinker |

Future Research Directions

-

Synthetic Methodology: Develop one-pot strategies to improve yield and reduce purification steps.

-

Toxicological Profiling: Conduct in vitro assays to evaluate cytotoxicity and metabolic pathways.

-

Materials Science: Explore coordination chemistry with transition metals for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume